molecular formula C21H22BrN3OS B2685106 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207009-34-4

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2685106
CAS No.: 1207009-34-4
M. Wt: 444.39
InChI Key: SGAJUURBCORNLG-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic small molecule characterized by an imidazole core substituted with a benzyl group, a 4-bromophenyl group, and an acetamide side chain terminated with an isopropyl moiety. This specific molecular architecture, featuring a bromophenyl group, is designed for research applications where structural diversity and targeted interaction are crucial . Compounds based on similar imidazole and benzyl scaffolds are of significant interest in medicinal chemistry research due to their potential to interact with various biological targets . In research settings, this compound's value is derived from its potential as a key intermediate or building block in the synthesis of more complex molecules for biological evaluation. Its structure is analogous to other documented compounds investigated for their activity, such as triazolobenzodiazepinone derivatives studied as selective cholecystokinin (CCK1) receptor agonists for potential research in metabolic diseases . The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships (SAR). Researchers can utilize this compound to probe biological pathways, particularly those involving G protein-coupled receptors (GPCRs), which are a major family of drug targets . The product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-15(2)24-20(26)14-27-21-23-12-19(17-8-10-18(22)11-9-17)25(21)13-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAJUURBCORNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles (amines, thiols), palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroimidazole derivatives

    Substitution: Substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzyl and bromophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Name Core Structure Substituents Key Features Reference
2-((1-Benzyl-5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (Target) Imidazole-thioacetamide - N1: Benzyl
- C5: 4-Bromophenyl
- Acetamide: N-isopropyl
Enhanced lipophilicity; potential kinase inhibition N/A
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole-triazole-thiazole - Thiazole: 4-Bromophenyl
- Triazole-phenoxymethyl linkage
Strong binding to α-glucosidase (docking studies)
2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (20) Imidazole-thioacetamide - C5: 4-Bromophenyl
- Acetamide: N-phenyl
Moderate IMPDH inhibition (IC₅₀ ~5 µM)
2-((1-Allyl-5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide Imidazole-thioacetamide - N1: Allyl
- C5: 4-Bromophenyl
- Acetamide: N-(4-chlorophenyl)
Increased steric bulk; halogen-dependent bioactivity
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole-thioacetamide - Triazinoindole core
- Acetamide: N-(4-bromophenyl)
High purity (>95%); potential anticancer activity

Key Observations:

Substituent Effects on Bioactivity :

  • The N-isopropyl group in the target compound may improve metabolic stability compared to N-phenyl (compound 20) or N-(4-chlorophenyl) (compound in ) due to reduced aromatic ring oxidation.
  • Halogenated aryl groups (e.g., 4-bromophenyl in the target compound and compound 9c) are common in enhancing binding affinity to hydrophobic enzyme pockets .

Synthetic Routes :

  • The target compound likely follows a synthesis pathway similar to compound 20 (), involving thiol-alkylation of a preformed imidazole-thiol intermediate with N-isopropyl bromoacetamide under basic conditions .

Spectroscopic Validation :

  • Analogous compounds (e.g., compound 9c) were characterized via LCMS, HRMS, and NMR, confirming structural integrity . The target compound would require similar validation.

Biological Activity

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound notable for its unique structural features, including an imidazole ring and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and in other therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is C19H22BrN3OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The structure is characterized by:

  • An imidazole ring that is often associated with various biological activities.
  • A bromophenyl group that enhances chemical reactivity.
  • A thioether linkage that may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the cyclization of precursors to form the imidazole ring followed by substitution reactions to introduce the thioacetamide group. For example:

  • Formation of the Imidazole Ring : Reacting benzylamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form an imine, which then cyclizes with thiourea.
  • Thioacetamide Substitution : The resulting imidazole derivative is further reacted with chloroacetamide in the presence of a base such as potassium carbonate.

Biological Activity

Research indicates that compounds containing imidazole rings exhibit diverse biological activities. The specific biological activities attributed to 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide include:

Analgesic Properties

Initial studies suggest that this compound may serve as a potential analgesic agent. The mechanism of action is believed to involve modulation of pain pathways through interaction with G protein-coupled receptors (GPCRs), which are crucial in pain signaling pathways.

Anticancer Activity

Preliminary investigations have indicated that derivatives of imidazole compounds can exhibit anticancer properties. The bromophenyl substituent may enhance the compound's ability to interact with cancer cell receptors, potentially inhibiting tumor growth.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar imidazole derivatives have shown effectiveness against various bacterial strains, which warrants further exploration.

The proposed mechanism of action for 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves:

  • Binding Affinity : The compound may bind to specific GPCRs, influencing intracellular signaling pathways.
  • Calcium Ion Modulation : Activation of certain receptors can lead to changes in intracellular calcium levels, affecting muscle contraction and neurotransmitter release.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
5-(4-bromophenyl)-1H-imidazoleStructureContains a simpler structure without thioether linkage; potential for different biological activity
2-(benzothiazol-2-yl)thio-N-isopropylacetamideStructureSimilar thioether structure but different heterocyclic system; may exhibit different reactivity
Benzothiazole derivativesStructureKnown for various biological activities including anti-inflammatory effects

Case Studies

Research studies have focused on evaluating the pharmacological profiles of similar compounds:

  • Study on Pain Relief : A study demonstrated that imidazole derivatives showed significant analgesic effects in animal models when administered at specific dosages.
  • Anticancer Screening : In vitro tests revealed that certain imidazole derivatives inhibited cancer cell proliferation at micromolar concentrations.

Q & A

Q. What are the common synthetic routes for 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-(4-bromophenyl)-1H-imidazole-2-thiol with chloroacetamide derivatives (e.g., 2-chloro-N-isopropylacetamide) in the presence of a base like potassium carbonate. Key intermediates include the thiol-functionalized imidazole core and the chloroacetamide precursor. Purification is achieved via flash chromatography (MeOH/DCM gradients) or recrystallization from ethanol .

Q. What spectroscopic techniques are employed to characterize this compound, and what critical peaks should be identified?

Standard characterization includes 1H/13C NMR to confirm the imidazole backbone, benzyl, and acetamide groups (e.g., aromatic protons at δ 7.2–7.8 ppm, thioether linkage at δ 3.5–4.0 ppm). IR spectroscopy identifies thioamide (C=S stretch ~600–700 cm⁻¹) and carbonyl (C=O stretch ~1650–1700 cm⁻¹) groups. Elemental analysis validates stoichiometry, with deviations <0.4% indicating purity .

Q. What purification methods are effective for isolating this compound post-synthesis?

Flash chromatography (1–20% MeOH in DCM) is widely used for intermediate purification. Final recrystallization from ethanol or DMSO/water mixtures (2:1) enhances crystalline purity. Yield optimization often requires iterative solvent screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction dilution to prevent byproducts.
  • Catalyst/base selection : Potassium carbonate is standard, but weaker bases (e.g., triethylamine) may reduce side reactions.
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal degradation. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers resolve discrepancies in crystallographic data or structural ambiguities?

SHELX software (e.g., SHELXL) is used for refining X-ray diffraction data. For ambiguous electron density regions (e.g., disordered benzyl groups), iterative refinement with restraints on bond lengths/angles and validation via R-factor convergence (R1 < 0.05) is recommended. Twinning or pseudo-symmetry issues may require alternative space group assignments .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., 4-bromophenyl) enhances metabolic stability.
  • Bioisosteric replacements : Replacing the thioacetamide moiety with sulfonamide or oxadiazole groups modulates target binding.
  • Docking studies : Molecular modeling (e.g., AutoDock) predicts interactions with active sites, as demonstrated in imidazole-thiadiazole hybrids targeting IMPDH .

Q. How can researchers validate purity and structural integrity when elemental analysis or mass spectrometry data conflict?

  • Cross-validation : Combine HRMS (mass accuracy <5 ppm) with 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition products not evident in elemental analysis.
  • Alternative synthesis routes : Reproducing the compound via divergent pathways (e.g., Suzuki coupling for aryl groups) isolates synthesis-specific impurities .

Q. What are the challenges in synthesizing imidazole-thioacetamide derivatives, and how can they be mitigated?

  • Thiol oxidation : Conduct reactions under inert atmosphere (N2/Ar) with antioxidants (e.g., BHT).
  • Byproduct formation : Use excess thiol (1.2–1.5 eq) to drive the reaction to completion.
  • Solubility issues : Employ co-solvents (e.g., DCM:MeOH 4:1) for intermediates with low polar solubility .

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